2-Isopropylnaphthalene

Catalysis Polymer precursors Zeolite chemistry

2-Isopropylnaphthalene (β-isomer, CAS 2027-17-0) is the essential, non-negotiable monoisopropylated feedstock for shape-selective synthesis of 2,6-diisopropylnaphthalene (2,6-DIPN), the critical monomer for high-performance PEN polymers. Unlike the 1-isomer that generates unusable α,α-/α,β-dialkylated byproducts, 2-IPN achieves >90% regioselectivity to 2,6-DIPN over optimized zeolite catalysts. It is also the sole precursor for β-naphthol via the industrial Hock process. Any 1-isomer contamination irreversibly diverts reaction pathways to valueless byproducts that cannot be economically recovered. Procure only verified high-purity 2-isopropylnaphthalene to ensure reaction selectivity, product purity, and process economics.

Molecular Formula C13H14
Molecular Weight 170.25 g/mol
CAS No. 2027-17-0
Cat. No. B046572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylnaphthalene
CAS2027-17-0
SynonymsNSC 166466;  β-Isopropylnaphthalene
Molecular FormulaC13H14
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C13H14/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h3-10H,1-2H3
InChIKeyTVYVQNHYIHAJTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  very soluble in ethanol, ethyl ether;  soluble in benzene.

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropylnaphthalene CAS 2027-17-0: Essential Technical Specifications for Industrial Procurement and Research


2-Isopropylnaphthalene (CAS: 2027-17-0), also known as β-isopropylnaphthalene, is a C13H14 alkylnaphthalene aromatic hydrocarbon in which an isopropyl group is substituted at the 2-position (β-position) of the naphthalene ring system . The compound appears as a colorless to light yellow clear liquid at ambient conditions with a melting point of approximately 14°C, a boiling point of 268°C, and a density of 0.975–0.98 g/cm³ [1]. It is sparingly soluble in water (6.890 mg/L) but miscible with common organic solvents including alcohols, ethers, and ketones [1]. This positional isomer is a critical chemical intermediate in the industrial synthesis of high-value downstream products including 2,6-diisopropylnaphthalene (2,6-DIPN) and β-naphthol , and finds applications in fragrance production, dyes, fluorescent whitening agents, and specialized industrial solvents .

Why 2-Isopropylnaphthalene Cannot Be Simply Substituted by Other Alkylnaphthalenes or Positional Isomers


Substituting 2-isopropylnaphthalene with the 1-isopropyl positional isomer or other alkylnaphthalenes introduces fundamentally different catalytic and materials outcomes that cannot be mitigated through process adjustments. The regiochemistry of the isopropyl substituent—specifically β-position (C2) versus α-position (C1)—dictates steric accessibility and the subsequent formation pathways to value-added derivatives. Over commercially relevant zeolite catalysts, 2-IPN functions exclusively as the precursor for the shape-selective synthesis of 2,6-diisopropylnaphthalene (2,6-DIPN), a critical monomer for high-performance polyethylene naphthalate (PEN) polymers; in contrast, the 1-isomer predominantly yields undesired α,α- and α,β-dialkylated byproducts that are unsuitable for advanced polymer applications [1][2]. Furthermore, the environmental fate profiles differ measurably: the β-substitution pattern influences photolytic degradation kinetics in aquatic matrices, with 2-isopropylnaphthalene exhibiting distinct salt-catalyzed enhancement behavior not equally applicable to all alkylnaphthalene congeners [3]. For procurement specifications in fine chemical synthesis or environmental monitoring, generic substitution without isomer validation introduces unacceptable variability in downstream reaction selectivity, product purity, and analytical traceability.

Quantitative Differentiation of 2-Isopropylnaphthalene: Head-to-Head Evidence for Scientific and Procurement Decisions


Catalytic Precursor Specificity: 2-IPN Enables Exclusive Formation of 2,6-DIPN While 1-IPN Yields Undesired α,α- and α,β-Dialkylates

Over H-mordenite (MOR) zeolite catalysts, 2-isopropylnaphthalene (2-IPN) functions as the essential and exclusive precursor for the shape-selective formation of β,β-diisopropylnaphthalene (2,6-DIPN), the key monomer for advanced polyethylene naphthalate (PEN) polymers. In direct head-to-head comparison under identical catalytic conditions, the 2-IPN isomer yields β,β-DIPN as the predominant dialkylation product, whereas the 1-isopropylnaphthalene (1-IPN) isomer predominantly yields α,α- and α,β-DIPN byproducts that lack utility in high-performance polymer applications [1]. This outcome is dictated by steric constraints within the MOR channel architecture: bulky transition states derived from 1-IPN and α-substituted DIPN isomers are sterically hindered, whereas the less bulky 2-IPN transition states navigate the channels to deliver the target 2,6-DIPN isomer [1].

Catalysis Polymer precursors Zeolite chemistry

Isomer-Selective Synthesis Efficiency: Zeolite Choice Determines 2-IPN vs. 1-IPN Predominance with β-Selectivity Exceeding 73%

Catalyst selection profoundly dictates the isomer ratio obtained during naphthalene isopropylation. Using H-mordenite (HM) catalysts with SiO₂/Al₂O₃ ratios of 20–35, 2-isopropylnaphthalene is obtained as the dominant monoisopropylation product, with β-selectivity exceeding 73% among the two IPN isomers [1][2]. In contrast, Y-zeolites (HY and LaHY) and H-beta (BEA) zeolites give 1-IPN as the major product, particularly at lower reaction temperatures [1][3]. The thermodynamic equilibrium favors 1-IPN formation in unconstrained environments, making the shape-selective HM-catalyzed route essential for industrial production of the β-isomer. Alternative ionic liquid catalysis using Et₃NHCl-AlCl₃ achieves 98% isopropyl bromide conversion with 80% selectivity to 2-IPN [4], while superacidic perfluorinated sulfonic acid catalysts can attain 90–98% regioselectivity for the β-isomer [5].

Shape-selective catalysis Isomer separation Process economics

Aquatic Photodegradation: 2-Isopropylnaphthalene Exhibits NaCl-Enhanced Photolysis with Linear Correlation (r = 0.995)

The photolytic degradation of 2-isopropylnaphthalene in aquatic systems is measurably accelerated by sodium chloride concentration, a phenomenon not uniformly observed across all alkylnaphthalene congeners. In comparative photolysis studies using a high-pressure mercury lamp, the degradation rate of 2-isopropylnaphthalene increased nearly proportionally to the NaCl concentration in the aqueous system, yielding a correlation coefficient (r) of 0.995 [1]. The parent naphthalene showed even more pronounced salt-enhanced photolysis in artificial seawater compared to distilled water, establishing that alkylation pattern modulates the magnitude of this environmental degradation pathway [1].

Environmental fate Photodegradation Aquatic toxicology

Bioconcentration Potential: 2-Isopropylnaphthalene Demonstrates Capacity to Bioconcentrate in Aquatic Organisms

2-Isopropylnaphthalene has been identified as having the potential to bioconcentrate in aquatic organisms and may partition from the water column to organic matter contained in sediments . This behavior is consistent with the class-level properties of alkylnaphthalenes, which generally exhibit increasing bioconcentration potential with increasing degree of alkylation and log Kow values [1]. Regulatory classification under the CLP criteria assigns H400 (Aquatic Acute 1) and H410 (Aquatic Chronic 1) hazard statements, indicating the compound is very toxic to aquatic life with long-lasting effects [2]. Notably, biodegradation studies indicate that parent PAH compounds typically degrade first relative to their alkylated congeners, with elimination rate constants for naphthalene homologues generally decreasing with increasing alkylation [1].

Aquatic toxicology Bioaccumulation Environmental risk

Physical Property Differentiation: Lower Melting Point and Higher Boiling Point Relative to 1-Isomer Enables Distinct Handling and Separation Protocols

The 2-isopropylnaphthalene (β-isomer) and 1-isopropylnaphthalene (α-isomer) positional isomers exhibit distinct physical properties that influence both industrial handling and purification strategies. 2-Isopropylnaphthalene has a melting point of approximately 14°C, a boiling point of 268°C, and a density of 0.975–0.98 g/cm³ at 20°C [1]. The 1-isomer typically exhibits a slightly different boiling point range, enabling fractional distillation-based separation of isomer mixtures. Furthermore, the β-isomer can be recovered in crystalline form (B crystalline form) from solvent-free mixtures, a property exploited in patented purification processes [2].

Physical chemistry Isomer separation Process engineering

Priority Application Scenarios for 2-Isopropylnaphthalene Based on Verified Differential Evidence


Synthesis of 2,6-Diisopropylnaphthalene (2,6-DIPN) for Polyethylene Naphthalate (PEN) Polymer Production

2-Isopropylnaphthalene is the essential and exclusive monoisopropylated precursor for the catalytic production of 2,6-diisopropylnaphthalene (2,6-DIPN), which upon oxidation yields 2,6-naphthalenedicarboxylic acid—the critical monomer for high-performance polyethylene naphthalate (PEN) polymers [1]. Unlike the 1-isomer, which predominantly yields unusable α,α- and α,β-dialkylated byproducts over mordenite catalysts, 2-IPN enables shape-selective formation of the desired 2,6-DIPN isomer [1]. This scenario is directly supported by evidence that HM zeolites with SiO₂/Al₂O₃ ratios of 20–35 achieve >73% β-selectivity to 2-IPN and >65% β,β′-selectivity to 2,6-DIPN, with 2,6-DIPN/2,7-DIPN ratios of approximately 3:1 [2][3]. For industrial procurement, this translates to a non-negotiable requirement for high-purity 2-IPN feedstock with minimal 1-IPN contamination, as the presence of the α-isomer irreversibly diverts reaction pathways toward valueless dialkylates that cannot be economically recovered.

Production of β-Naphthol via the Hock Process

2-Isopropylnaphthalene (β-isopropylnaphthalene) is the required starting material for β-naphthol manufacture via the industrial Hock process [1]. In this sequence, β-isopropylnaphthalene undergoes oxidation to α-hydroxyperoxypropyl-2-naphthalene, followed by acid-catalyzed rearrangement-cleavage to yield β-naphthol and acetone as coproduct [1]. The regiochemistry of the isopropyl substituent is absolutely determinative: the α-isomer (1-IPN) yields α-naphthol rather than the commercially more valuable β-naphthol. Conventional Friedel-Crafts isopropylation of naphthalene yields a mixture of α- and β-isomers (approximately 70:30 α:β) requiring subsequent separation or isomerization [1]. Patented processes using solid superacid catalysts can achieve 90–98% regioselectivity for the β-isomer, dramatically improving process economics [2]. For procurement specifications, this application demands 2-IPN with verified isomeric purity suitable for β-naphthol synthesis.

Environmental Fate Studies and Marine Pollution Monitoring

2-Isopropylnaphthalene serves as a model alkylnaphthalene congener in environmental fate studies, particularly for understanding photodegradation and weathering of alkylated polycyclic aromatic hydrocarbons in marine systems. The compound exhibits a precisely characterized salt-enhanced photolysis behavior, with degradation rate increasing nearly proportionally to NaCl concentration (correlation coefficient r = 0.995) [1]. This quantifiable behavior makes 2-IPN a valuable reference compound for calibrating fate models in estuarine and coastal environments where salinity gradients influence pollutant persistence. Additionally, as an alkylated PAH, 2-IPN is relevant to oil spill research, where the relative depletion rates of parent versus alkylated PAHs serve as forensic indicators of weathering extent and source identification [2]. For analytical laboratories and environmental research procurement, certified reference standards of 2-isopropylnaphthalene with documented purity and isomer confirmation are essential for method validation and quantitative analysis.

Specialty Solvent Formulation for Scintillation Cocktails and Industrial Applications

Alkylnaphthalene derivatives, including mono-alkylnaphthalenes such as 2-isopropylnaphthalene, demonstrate performance advantages over linear alkylbenzene (LAB) solvents in liquid scintillation counting applications. Direct comparative studies establish that naphthalene-based solvents exhibit superior detection efficiencies for low-energy beta particles (e.g., tritium, H-3) and provide enhanced pulse shape discrimination capability relative to LAB solvents, while maintaining comparable detection efficiencies for alpha and high-energy beta particles [1]. Furthermore, alkylnaphthalene mixtures have demonstrated efficacy as sulfur solvents in sour-gas well operations, where the aromatic π-electron system facilitates physical absorption of precipitated elemental sulfur without irreversible chemical bonding [2]. For industrial solvent procurement, the selection of alkylnaphthalene-based formulations over LAB alternatives is justified by the quantifiable improvement in low-energy beta detection efficiency and the demonstrated sulfur absorption capacity validated in field applications.

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